molecular formula C19H30N2O B5735436 4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide

4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B5735436
M. Wt: 302.5 g/mol
InChI Key: AJXYRVPMGQUOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide is a synthetic organic compound with a molecular formula of C19H29N3O. This compound is characterized by the presence of a tert-butyl group, a propylpiperidine moiety, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions.

    Attachment of the Benzamide Group: The benzamide group is attached through amide bond formation, typically using coupling reagents like EDCI or DCC.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or piperidine moieties, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide include:

    4-tert-butyl-N-(piperidin-4-yl)benzamide hydrochloride: This compound has a similar structure but lacks the propyl group.

    4-tert-butyl-N-[(1-propylpiperidin-4-ylidene)amino]benzamide: This compound has a similar core structure but differs in the functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-5-12-21-13-10-17(11-14-21)20-18(22)15-6-8-16(9-7-15)19(2,3)4/h6-9,17H,5,10-14H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXYRVPMGQUOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.